molecular formula C16H18ClN5O4S B331949 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B331949
M. Wt: 411.9 g/mol
InChI Key: NVMLWVRPOKXNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a benzothiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C16H18ClN5O4S

Molecular Weight

411.9 g/mol

IUPAC Name

2-[[2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H18ClN5O4S/c1-7-3-4-9-10(5-7)27-16(12(9)14(18)24)19-11(23)6-21-8(2)13(17)15(20-21)22(25)26/h7H,3-6H2,1-2H3,(H2,18,24)(H,19,23)

InChI Key

NVMLWVRPOKXNPC-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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